molecular formula C24H17N3Na2O6S2 B12710369 Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 85895-95-0

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12710369
CAS No.: 85895-95-0
M. Wt: 553.5 g/mol
InChI Key: NKGTZKMQFBLVBM-DEOAOTEFSA-L
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Description

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles and food coloring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pH, and reactant concentrations, ensuring consistent product quality. The final product is usually isolated through filtration, followed by drying and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration, respectively.

Major Products Formed

    Oxidation: Oxidized products may include nitroso compounds or quinones.

    Reduction: The primary products are aromatic amines.

    Substitution: Products include sulfonated or nitrated aromatic compounds.

Scientific Research Applications

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate has several applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, the azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulphonate
  • Sodium 6-amino-4-hydroxy-5-((2-(phenylsulphonyl)phenyl)azo)naphthalene-2-sulphonate

Uniqueness

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its phenylvinyl group contributes to its stability and makes it suitable for various industrial applications, particularly in environments where other azo dyes might degrade.

Properties

CAS No.

85895-95-0

Molecular Formula

C24H17N3Na2O6S2

Molecular Weight

553.5 g/mol

IUPAC Name

disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;;

InChI Key

NKGTZKMQFBLVBM-DEOAOTEFSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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